molecular formula C9H9FO2 B1585850 Methyl 2-(4-fluorophenyl)acetate CAS No. 34837-84-8

Methyl 2-(4-fluorophenyl)acetate

Cat. No. B1585850
CAS RN: 34837-84-8
M. Wt: 168.16 g/mol
InChI Key: AJPPKGMEHMXPMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08637671B2

Procedure details

Methyl (4-fluorophenyl)acetate (0.5 g) was dissolved in DMF (81 mL). The mixture was cooled in an ice bath and NaH (131 mg, 60% w/w in mineral oil) was added. The mixture was stirred for 1 h at RT and again cooled in an ice bath before the addition of MeI (633 mg). The mixture was warmed to RT and, the reaction was quenched with ½ (sat.) aqueous ammonium chloride. Work up consisted of extraction of the aqueous layer with ether (2×). The combined organic fractions were washed with water and brine, then dried (MgSO4). The solvent was evaporated under reduced pressure and methyl 2-(4-fluorophenyl)propanoate was purified on silica gel (ethyl acetate/hexanes). Methyl 2-(4-fluorophenyl)propanoate (420 mg) was dissolved in 12 mL THF and 6 mL MeOH. 6 mL of KOH (2M) was added and the mixture was stirred for 2 h at RT. Water was added and the organic solvents were removed. The base was quenched with icy hydrochloric acid (1N), DCM was added and the phases separated with a phase separator. The solvent was removed under reduced pressure to provide the title compound.
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
81 mL
Type
solvent
Reaction Step One
Name
Quantity
131 mg
Type
reactant
Reaction Step Two
Name
Quantity
633 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([O:11]C)=[O:10])=[CH:4][CH:3]=1.[H-].[Na+].[CH3:15]I>CN(C=O)C>[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([CH3:15])[C:9]([OH:11])=[O:10])=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
FC1=CC=C(C=C1)CC(=O)OC
Name
Quantity
81 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
131 mg
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
633 mg
Type
reactant
Smiles
CI

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 h at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled in an ice bath
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warmed to RT
CUSTOM
Type
CUSTOM
Details
the reaction was quenched with ½ (sat.) aqueous ammonium chloride
EXTRACTION
Type
EXTRACTION
Details
Work up consisted of extraction of the aqueous layer with ether (2×)
WASH
Type
WASH
Details
The combined organic fractions were washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure and methyl 2-(4-fluorophenyl)propanoate
CUSTOM
Type
CUSTOM
Details
was purified on silica gel (ethyl acetate/hexanes)
DISSOLUTION
Type
DISSOLUTION
Details
Methyl 2-(4-fluorophenyl)propanoate (420 mg) was dissolved in 12 mL THF
ADDITION
Type
ADDITION
Details
6 mL of KOH (2M) was added
STIRRING
Type
STIRRING
Details
the mixture was stirred for 2 h at RT
Duration
2 h
ADDITION
Type
ADDITION
Details
Water was added
CUSTOM
Type
CUSTOM
Details
the organic solvents were removed
CUSTOM
Type
CUSTOM
Details
The base was quenched with icy hydrochloric acid (1N), DCM
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
the phases separated with a phase separator
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)C(C(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08637671B2

Procedure details

Methyl (4-fluorophenyl)acetate (0.5 g) was dissolved in DMF (81 mL). The mixture was cooled in an ice bath and NaH (131 mg, 60% w/w in mineral oil) was added. The mixture was stirred for 1 h at RT and again cooled in an ice bath before the addition of MeI (633 mg). The mixture was warmed to RT and, the reaction was quenched with ½ (sat.) aqueous ammonium chloride. Work up consisted of extraction of the aqueous layer with ether (2×). The combined organic fractions were washed with water and brine, then dried (MgSO4). The solvent was evaporated under reduced pressure and methyl 2-(4-fluorophenyl)propanoate was purified on silica gel (ethyl acetate/hexanes). Methyl 2-(4-fluorophenyl)propanoate (420 mg) was dissolved in 12 mL THF and 6 mL MeOH. 6 mL of KOH (2M) was added and the mixture was stirred for 2 h at RT. Water was added and the organic solvents were removed. The base was quenched with icy hydrochloric acid (1N), DCM was added and the phases separated with a phase separator. The solvent was removed under reduced pressure to provide the title compound.
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
81 mL
Type
solvent
Reaction Step One
Name
Quantity
131 mg
Type
reactant
Reaction Step Two
Name
Quantity
633 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([O:11]C)=[O:10])=[CH:4][CH:3]=1.[H-].[Na+].[CH3:15]I>CN(C=O)C>[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([CH3:15])[C:9]([OH:11])=[O:10])=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
FC1=CC=C(C=C1)CC(=O)OC
Name
Quantity
81 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
131 mg
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
633 mg
Type
reactant
Smiles
CI

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 h at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled in an ice bath
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warmed to RT
CUSTOM
Type
CUSTOM
Details
the reaction was quenched with ½ (sat.) aqueous ammonium chloride
EXTRACTION
Type
EXTRACTION
Details
Work up consisted of extraction of the aqueous layer with ether (2×)
WASH
Type
WASH
Details
The combined organic fractions were washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure and methyl 2-(4-fluorophenyl)propanoate
CUSTOM
Type
CUSTOM
Details
was purified on silica gel (ethyl acetate/hexanes)
DISSOLUTION
Type
DISSOLUTION
Details
Methyl 2-(4-fluorophenyl)propanoate (420 mg) was dissolved in 12 mL THF
ADDITION
Type
ADDITION
Details
6 mL of KOH (2M) was added
STIRRING
Type
STIRRING
Details
the mixture was stirred for 2 h at RT
Duration
2 h
ADDITION
Type
ADDITION
Details
Water was added
CUSTOM
Type
CUSTOM
Details
the organic solvents were removed
CUSTOM
Type
CUSTOM
Details
The base was quenched with icy hydrochloric acid (1N), DCM
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
the phases separated with a phase separator
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)C(C(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08637671B2

Procedure details

Methyl (4-fluorophenyl)acetate (0.5 g) was dissolved in DMF (81 mL). The mixture was cooled in an ice bath and NaH (131 mg, 60% w/w in mineral oil) was added. The mixture was stirred for 1 h at RT and again cooled in an ice bath before the addition of MeI (633 mg). The mixture was warmed to RT and, the reaction was quenched with ½ (sat.) aqueous ammonium chloride. Work up consisted of extraction of the aqueous layer with ether (2×). The combined organic fractions were washed with water and brine, then dried (MgSO4). The solvent was evaporated under reduced pressure and methyl 2-(4-fluorophenyl)propanoate was purified on silica gel (ethyl acetate/hexanes). Methyl 2-(4-fluorophenyl)propanoate (420 mg) was dissolved in 12 mL THF and 6 mL MeOH. 6 mL of KOH (2M) was added and the mixture was stirred for 2 h at RT. Water was added and the organic solvents were removed. The base was quenched with icy hydrochloric acid (1N), DCM was added and the phases separated with a phase separator. The solvent was removed under reduced pressure to provide the title compound.
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
81 mL
Type
solvent
Reaction Step One
Name
Quantity
131 mg
Type
reactant
Reaction Step Two
Name
Quantity
633 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([O:11]C)=[O:10])=[CH:4][CH:3]=1.[H-].[Na+].[CH3:15]I>CN(C=O)C>[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([CH3:15])[C:9]([OH:11])=[O:10])=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
FC1=CC=C(C=C1)CC(=O)OC
Name
Quantity
81 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
131 mg
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
633 mg
Type
reactant
Smiles
CI

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 h at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled in an ice bath
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warmed to RT
CUSTOM
Type
CUSTOM
Details
the reaction was quenched with ½ (sat.) aqueous ammonium chloride
EXTRACTION
Type
EXTRACTION
Details
Work up consisted of extraction of the aqueous layer with ether (2×)
WASH
Type
WASH
Details
The combined organic fractions were washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure and methyl 2-(4-fluorophenyl)propanoate
CUSTOM
Type
CUSTOM
Details
was purified on silica gel (ethyl acetate/hexanes)
DISSOLUTION
Type
DISSOLUTION
Details
Methyl 2-(4-fluorophenyl)propanoate (420 mg) was dissolved in 12 mL THF
ADDITION
Type
ADDITION
Details
6 mL of KOH (2M) was added
STIRRING
Type
STIRRING
Details
the mixture was stirred for 2 h at RT
Duration
2 h
ADDITION
Type
ADDITION
Details
Water was added
CUSTOM
Type
CUSTOM
Details
the organic solvents were removed
CUSTOM
Type
CUSTOM
Details
The base was quenched with icy hydrochloric acid (1N), DCM
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
the phases separated with a phase separator
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)C(C(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.